molecular formula C20H16ClN3O2S B3358985 4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide CAS No. 831220-36-1

4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide

Cat. No.: B3358985
CAS No.: 831220-36-1
M. Wt: 397.9 g/mol
InChI Key: HSRTUWBTNHHNRT-UHFFFAOYSA-N
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Description

4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine derivative is then chlorinated to introduce the chloro group at the 3-position. This intermediate is subsequently reacted with benzene-1-sulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide is unique due to its specific structure, which combines the acridine and sulfonamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Biological Activity

4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14ClN3O2S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

This structure features a sulfonamide group, which is crucial for its biological activity.

Benzenesulfonamides, including this compound, often exert their effects through the inhibition of carbonic anhydrases (CAs), enzymes that play a critical role in various physiological processes. The inhibition of CAs can lead to alterations in pH regulation and fluid balance in tissues, which is particularly relevant in the treatment of conditions such as glaucoma and edema.

Inhibition of Carbonic Anhydrases

Research indicates that this compound may inhibit multiple isoforms of carbonic anhydrases. The inhibition constants for various isoforms are summarized in Table 1:

Carbonic Anhydrase Isoform Inhibition Constant (nM)
hCA I41.5 - 1500
hCA II30.1 - 755
hCA IXLow nanomolar
hCA XIISubnanomolar

These findings suggest that the compound has significant potential as a therapeutic agent targeting these enzymes.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, demonstrating its effects on cardiovascular parameters and potential antitumor activity.

Cardiovascular Effects

A study investigated the impact of related benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results showed that certain derivatives could significantly decrease perfusion pressure, suggesting a potential for managing hypertension through calcium channel modulation.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Perfusion Pressure : A study demonstrated that 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide decreased heart rate and perfusion pressure in rat models, indicating a potential therapeutic role in cardiovascular diseases .
  • Antitumor Studies : Another investigation reported the synthesis and evaluation of new N-aryl derivatives containing sulfonamide moieties, revealing promising antitumor properties against mouse lymphoid leukemia .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using computational models. Key parameters include:

Parameter Value
Volume of Distribution (VD)1.887 ml/min
Clearance Rate (CL)1.127 ml/min/kg
Half-life (T1/2)0.257 hours

These parameters suggest a moderate clearance rate and short half-life, which may influence dosing regimens in clinical settings.

Toxicity Analysis

Toxicity studies indicate that some sulfonamide derivatives can produce adverse effects in biological systems. The theoretical model used to assess toxicity for this compound suggests a need for further empirical studies to evaluate its safety profile in vivo.

Properties

IUPAC Name

4-[(3-chloroacridin-1-yl)methylamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c21-15-9-14(12-23-16-5-7-17(8-6-16)27(22,25)26)18-10-13-3-1-2-4-19(13)24-20(18)11-15/h1-11,23H,12H2,(H2,22,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRTUWBTNHHNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=CC(=CC3=N2)Cl)CNC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10835648
Record name 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10835648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831220-36-1
Record name 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10835648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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